molecular formula C14H12O2 B1330250 2-Acetoxybiphenyl CAS No. 3271-80-5

2-Acetoxybiphenyl

Cat. No. B1330250
CAS No.: 3271-80-5
M. Wt: 212.24 g/mol
InChI Key: UZUGIHHGLRFGMJ-UHFFFAOYSA-N
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Patent
US04670581

Procedure details

2-Acetoxybiphenyl [compound (41)] was obtained by dissolving 59 g of 2-hydroxybiphenyl in 40 ml of acetic anhydride, adding a small amount of concentrated sulfuric acid, heating them under reflux for 20 min, pouring the reaction mixture in water, filtering the formed crystals and recrystallizing the same from methanol to obtain the compound (41) in a yield of 97%. M.P. 63°-64° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(=O)(=O)(O)O.[C:19](OC(=O)C)(=[O:21])[CH3:20]>O>[C:19]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating them
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtering the formed crystals
CUSTOM
Type
CUSTOM
Details
recrystallizing the same from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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